N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine
Description
N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1 and an azetidine (4-membered saturated nitrogen ring) at position 4 via an amine linkage. Its compact structure combines the rigidity of azetidine with the aromaticity of pyrazole, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring small, strained scaffolds.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11-5-7(4-9-11)10-6-2-8-3-6/h4-6,8,10H,2-3H2,1H3 |
InChI Key |
IORQRCUVYUYDAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods: Industrial production methods for N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or pyrazole rings.
Scientific Research Applications
Chemistry: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for creating novel materials with specific functions .
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Replaces azetidine with a cyclopropyl group. The pyrazole is substituted with a methyl group (position 3) and pyridine (position 1).
- Synthesis : Yield of 17.9% via copper-catalyzed coupling, with a melting point of 104–107°C .
- The lower yield suggests synthetic challenges in cyclopropane-based systems.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
- Structure : Quinazoline core linked to imidazopyridine and substituted amines (e.g., compound 7n: N-methyl-N-(p-tolyl) group).
- Synthesis : Higher yields (75–80%) via multi-step reactions, with molecular weights ~342 g/mol (ESI-MS) .
4-(4-Methoxyphenyl)-N-(pyridin-3-yl)-1,3-thiazol-2-amine
- Structure : Thiazole ring replaces pyrazole, with a 4-methoxyphenyl substituent and pyridinylamine linkage.
- Key Difference : Thiazole’s sulfur atom may confer distinct electronic properties and metabolic stability compared to pyrazole.
Functional Implications
- Azetidine vs. Cyclopropane : Azetidine’s 4-membered ring offers moderate strain and better hydrogen-bonding capacity than cyclopropane, which may improve target binding .
- Pyrazole vs. Thiazole : Pyrazole’s dual nitrogen atoms enable stronger dipole interactions, while thiazole’s sulfur could enhance metabolic resistance .
- Synthetic Efficiency : The azetidine-pyrazole scaffold’s synthesis (hypothetically) may benefit from optimized coupling strategies compared to the low-yield cyclopropane analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
